molecular formula C21H18FN3O2S B2880434 2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one CAS No. 1105236-36-9

2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Cat. No.: B2880434
CAS No.: 1105236-36-9
M. Wt: 395.45
InChI Key: LHWPXMQNLYJSOC-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a fluorobenzylthio group and an indolin-1-yl-oxoethyl group attached to a pyrimidinone core. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a thiol derivative in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Indolin-1-yl-oxoethyl Group: This step can be achieved through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the indolin-1-yl-oxoethyl moiety, potentially converting it to an alcohol.

    Substitution: The fluorobenzylthio group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may contribute to the creation of new polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
  • 2-((4-methylbenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
  • 2-((4-bromobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-((4-fluorobenzyl)thio)-6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one lies in the presence of the fluorobenzylthio group. The fluorine atom can significantly influence the compound’s chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy and selectivity compared to its analogs.

Properties

IUPAC Name

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-[(4-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c22-16-7-5-14(6-8-16)13-28-21-23-17(11-19(26)24-21)12-20(27)25-10-9-15-3-1-2-4-18(15)25/h1-8,11H,9-10,12-13H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWPXMQNLYJSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CC(=O)NC(=N3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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